molecular formula C11H13NO B2812571 (3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole CAS No. 208994-28-9

(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole

Cat. No.: B2812571
CAS No.: 208994-28-9
M. Wt: 175.231
InChI Key: FJCAHIFUCPXKCU-WCBMZHEXSA-N
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Description

(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole is a complex organic compound characterized by its unique hexahydrochromeno structure fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    (3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole: shares structural similarities with other hexahydrochromeno derivatives and pyrrole-containing compounds.

    Barrelene: A polycyclic alkane with a barrel-like structure.

    Basketane: A polycyclic alkane resembling a basket.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of the chromeno and pyrrole rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

(3aS,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-4-11-9(3-1)10-6-12-5-8(10)7-13-11/h1-4,8,10,12H,5-7H2/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCAHIFUCPXKCU-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC3=CC=CC=C3C2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2COC3=CC=CC=C3[C@@H]2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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